

Application Note: NMR Analysis of (Z)-13-Octadecen-3-yn-1-ol Acetate

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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

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Abstract

This document provides a detailed protocol for the synthesis and nuclear magnetic resonance (NMR) analysis of (Z)-13-Octadecen-3-yn-1-ol acetate, a long-chain enyne acetate. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ^1H and ^{13}C NMR spectral data to guide researchers in its identification and characterization. The provided protocols for synthesis and NMR analysis are based on established methodologies for similar molecules.

Introduction

(Z)-13-Octadecen-3-yn-1-ol acetate (CAS No. 71832-74-1; Molecular Formula: $\text{C}_{20}\text{H}_{34}\text{O}_2$) is a long-chain unsaturated acetate containing both a cis-double bond and a triple bond. Molecules with such functionalities are of interest in various fields, including the synthesis of complex natural products, pheromones, and specialty materials. Accurate structural elucidation is paramount in these applications, with NMR spectroscopy being the primary analytical tool. This application note serves as a practical guide for the synthesis and NMR analysis of this compound, providing predicted spectral data to aid in its characterization.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for (Z)-13-Octadecen-3-yn-1-ol acetate. These values were generated using computational prediction tools and should be used as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ^1H NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl_3)

Atom Number	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.15	t	7.0
2	2.45	t	7.0
5	2.15	m	-
6-11	1.20-1.40	m	-
12	2.05	m	-
13	5.35	m	-
14	5.35	m	-
15	2.00	m	-
16	1.20-1.40	m	-
17	1.20-1.40	m	-
18	0.90	t	7.2
Acetate- CH_3	2.05	s	-

Table 2: Predicted ^{13}C NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl_3)

Atom Number	Predicted Chemical Shift (δ , ppm)
1	62.5
2	20.0
3	80.0
4	85.0
5	19.0
6-11	28.0-29.5
12	27.0
13	128.5
14	131.0
15	27.5
16	31.5
17	22.5
18	14.0
Acetate-C=O	171.0
Acetate-CH ₃	21.0

Experimental Protocols

Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate

This protocol describes a general two-step synthesis involving the coupling of a terminal alkyne with a (Z)-alkenyl halide, followed by acetylation.

Materials:

- 3-Butyn-1-ol
- (Z)-1-Bromo-1-decene

- n-Butyllithium (n-BuLi) in hexanes
- Tetrahydrofuran (THF), anhydrous
- Hexamethylphosphoramide (HMPA)
- Acetic anhydride
- Pyridine
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Step 1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol
 - Dissolve 3-butyne-1-ol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
 - Slowly add n-BuLi (2.2 equivalents) and stir for 30 minutes at -78 °C.
 - Add HMPA (2.5 equivalents) and stir for an additional 15 minutes.
 - Slowly add a solution of (Z)-1-bromo-1-decene in anhydrous THF.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
 - Extract the product with diethyl ether.

- Wash the combined organic layers with water and brine, then dry over anhydrous MgSO_4 .
- Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
- Step 2: Acetylation to (Z)-13-Octadecen-3-yn-1-ol Acetate
 - Dissolve the purified (Z)-13-Octadecen-3-yn-1-ol in pyridine.
 - Add acetic anhydride and stir the mixture at room temperature for 4 hours.
 - Pour the reaction mixture into ice-water and extract with diethyl ether.
 - Wash the combined organic layers with saturated aqueous NaHCO_3 , water, and brine.
 - Dry the organic layer over anhydrous MgSO_4 and concentrate under reduced pressure to yield the final product.

NMR Sample Preparation and Analysis

Materials:

- (Z)-13-Octadecen-3-yn-1-ol acetate
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified (Z)-13-Octadecen-3-yn-1-ol acetate in 0.6-0.7 mL of CDCl_3 containing 0.03% (v/v) TMS.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Spectroscopy:

- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Typical acquisition parameters:
 - Spectral width: 12-16 ppm
 - Pulse width: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
- Process the data with an exponential line broadening of 0.3 Hz.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the multiplicity and coupling constants of the peaks.
- ^{13}C NMR Spectroscopy:
 - Acquire the ^{13}C NMR spectrum on the same spectrometer.
 - Typical acquisition parameters for a proton-decoupled spectrum:
 - Spectral width: 200-220 ppm
 - Pulse width: 30°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Process the data with an exponential line broadening of 1-2 Hz.
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.

Experimental Workflow



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